Beta-Amyloid (16-26) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment consists of amino acids 16 to 26 of the beta-amyloid peptide, which is primarily associated with Alzheimer’s disease and other neurodegenerative disorders. The aggregation of beta-amyloid peptides into oligomers and fibrils is a hallmark of Alzheimer's pathology, leading to neurotoxicity and synaptic dysfunction.
Beta-Amyloid (16-26) is sourced from the cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide can be synthesized in laboratories for research purposes, allowing scientists to study its properties and effects on neuronal cells.
Beta-Amyloid (16-26) falls under the classification of neurotoxic peptides. It is categorized as a member of the beta-amyloid family, which includes various lengths of beta-amyloid peptides, typically ranging from 36 to 43 amino acids. These peptides are known for their role in amyloid plaque formation in the brains of individuals with Alzheimer’s disease.
The synthesis of Beta-Amyloid (16-26) can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice. High-performance liquid chromatography is often employed for purification and analysis of the synthesized peptide to ensure high purity levels.
Beta-Amyloid (16-26) has a specific amino acid sequence that contributes to its structural conformation. The structure can be described as follows:
The molecular weight of Beta-Amyloid (16-26) is approximately 1,200 daltons. Its three-dimensional structure can be influenced by environmental factors such as pH and temperature, which affect its propensity to aggregate.
Beta-Amyloid (16-26) participates in several chemical reactions that are crucial for understanding its role in neurodegeneration:
The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy to monitor conformational changes during aggregation.
The mechanism by which Beta-Amyloid (16-26) exerts its neurotoxic effects involves several steps:
Studies have shown that even low concentrations of beta-amyloid oligomers can impair long-term potentiation in hippocampal neurons, a critical process for learning and memory.
Beta-Amyloid (16-26) is typically a white powder at room temperature and soluble in aqueous solutions at physiological pH levels. Its solubility may vary based on concentration and ionic strength.
The chemical properties include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques for characterizing the physical state and purity of Beta-Amyloid (16-26).
Beta-Amyloid (16-26) has several important applications in scientific research:
Aβ(16-26) is central to the amyloid cascade hypothesis by mediating the critical initial steps of Aβ aggregation. This segment contains the "KLVFFA" hydrophobic core (residues 16-21), identified as the primary driver of Aβ self-assembly through steric zipper interactions [6]. Structural analyses reveal that this domain adopts an antiparallel β-sheet configuration in oligomeric intermediates, which exhibits heightened neurotoxicity compared to mature fibrils [6] [7]. The aggregation kinetics follow a nucleation-dependent polymerization model:
Table 1: Aggregation Properties of Aβ Isoforms
Aβ Variant | Relative Aggregation Rate | Key Residues in Core Domain | Pathological Significance |
---|---|---|---|
Aβ(16-26) | ++++ | K16, L17, V18, F19, F20, A21 | Primary nucleation core |
Aβ42 | +++ | F19, F20, A21, I31, A42 | Enhanced oligomer toxicity |
Aβ40 | ++ | F19, F20, A21, V40 | Dominant cerebrovascular deposits |
This process is accelerated in AD by:
Therapeutic agents targeting Aβ(16-26) (e.g., peptide inhibitors D-FFAEN and LPFFD) demonstrate efficacy in disrupting both Aβ and tau aggregation, supporting the cross-amyloid cascade hypothesis where Aβ seeds directly initiate tau pathology [1] [6].
The strategic positioning of Aβ(16-26) within the full-length Aβ peptide dictates its dual role in intramolecular folding and intermolecular assembly:
Biophysical studies demonstrate that the Aβ(16-26) segment dictates the supramolecular architecture of Aβ aggregates:
Table 2: Therapeutic Agents Targeting Aβ(16-26) Core Domain
Therapeutic Agent | Mechanism of Action | Observed Effects | Development Stage |
---|---|---|---|
D-FFAEN | Steric zipper disruption | Reduces Aβ & tau aggregation by >70% | Preclinical |
LPFFD | β-sheet capping | Inhibits fibril elongation | Preclinical |
Aducanumab* | Conformational epitope binding | Promotes microglial clearance | FDA-approved |
AS-603 | Oligomer degradation | Dual Aβ/tau modulator | Phase II |
Note: Aducanumab’s epitope includes residues within Aβ(16-26) [1] [5] [8]
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8